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Compound of Interest

Compound Name: Fuberidazole

Cat. No.: B1674173 Get Quote

CAS Number: 3878-19-1

Introduction: Fexaramine is a potent and selective non-steroidal agonist of the Farnesoid X

Receptor (FXR), a nuclear hormone receptor that plays a critical role in regulating bile acid,

lipid, and glucose metabolism.[1][2] Initially identified through high-throughput screening of a

natural product-like library, fexaramine has garnered significant attention as a therapeutic

candidate for a range of metabolic and inflammatory disorders.[3] A key characteristic of

fexaramine is its predominantly gut-restricted activity, which minimizes systemic exposure and

potentially reduces the side effects observed with systemic FXR agonists.[2][4] This in-depth

guide provides a comprehensive review of the scientific literature on fexaramine, focusing on its

pharmacological properties, mechanism of action, and potential therapeutic applications.

Pharmacological Profile and Quantitative Data
Fexaramine distinguishes itself with a high affinity and selectivity for the farnesoid X receptor

(FXR), showing a 100-fold greater affinity for FXR compared to natural compounds.[1][5] Its

primary mechanism of action is as an FXR agonist, with a notable characteristic of being gut-

restricted. This localized action in the intestines helps to minimize systemic side effects.[2][4]

Below is a summary of the key quantitative data reported for fexaramine and its analogues.
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Compound
EC50 (Cell-based
Assay)

Receptor
Specificity

Reference

Fexaramine 25 nM
Selective for FXR over

PXR, CAR, and VDR
[1][2]

Fexarine 38 nM Not specified [1]

Fexarene 36 nM Not specified [1]

SRI-1 377 nM Not specified [1]

SRI-2 343 nM Not specified [1]

GW4064 80 nM
High-affinity ligand for

FXR
[1]

Mechanism of Action and Signaling Pathways
Fexaramine exerts its effects by binding to and activating FXR, a ligand-activated transcription

factor. This activation initiates a cascade of signaling events that modulate the expression of

numerous genes involved in metabolic and inflammatory processes.

FXR-Mediated Gene Regulation in Metabolic
Homeostasis
Upon oral administration, fexaramine primarily acts on FXR in the intestinal tract.[2][5] This

localized activation triggers the release of Fibroblast Growth Factor 15 (FGF15) in mice (the

human ortholog is FGF19).[5][6] FGF15 then enters the portal circulation and signals in the

liver to regulate bile acid synthesis and glucose metabolism.
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Caption: Fexaramine's gut-restricted FXR activation and subsequent signaling cascade.

Inhibition of Osteoclast Differentiation
Recent studies have revealed a role for fexaramine in bone metabolism. It has been shown to

inhibit the differentiation of osteoclasts, the cells responsible for bone resorption.[7][8] This

effect is mediated through the downregulation of the NFATc1 signaling pathway.[7][8]

Fexaramine achieves this by interfering with the RANKL-induced phosphorylation of p38, ERK,

and GSK3β, which are upstream kinases that regulate the expression of c-Fos and NFATc1,

key transcription factors for osteoclastogenesis.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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